[(5-bromo-7-ethyl-1H-indol-3-yl)methyl]dimethylamine
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Overview
Description
[(5-bromo-7-ethyl-1H-indol-3-yl)methyl]dimethylamine is a synthetic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely present in natural products and pharmaceuticals. This particular compound features a bromine atom at the 5-position, an ethyl group at the 7-position, and a dimethylamine group attached to the indole ring via a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-bromo-7-ethyl-1H-indol-3-yl)methyl]dimethylamine typically involves the following steps:
Reductive Amination: The formylated intermediate undergoes reductive amination with dimethylamine in the presence of a reducing agent like sodium cyanoborohydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
[(5-bromo-7-ethyl-1H-indol-3-yl)methyl]dimethylamine can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the bromine position using nucleophiles like thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like sodium thiolate in polar aprotic solvents.
Major Products Formed
Oxidation: Oxo derivatives of the indole ring.
Reduction: De-brominated indole derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
[(5-bromo-7-ethyl-1H-indol-3-yl)methyl]dimethylamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of [(5-bromo-7-ethyl-1H-indol-3-yl)methyl]dimethylamine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
5-bromo-3-indolylacetic acid: Another brominated indole derivative with different functional groups.
7-ethyl-1H-indole-3-carbaldehyde: Similar structure but lacks the dimethylamine group.
5-bromo-7-methyl-1H-indole: Similar bromination pattern but different alkyl substitution.
Uniqueness
[(5-bromo-7-ethyl-1H-indol-3-yl)methyl]dimethylamine is unique due to its specific substitution pattern and the presence of the dimethylamine group, which imparts distinct chemical and biological properties .
Biological Activity
Introduction
[(5-bromo-7-ethyl-1H-indol-3-yl)methyl]dimethylamine is an indole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a bromine atom at the 5-position and an ethyl group at the 7-position of the indole ring, along with a dimethylamino group attached to a methylene bridge. Its molecular formula is C₁₃H₁₇BrN₂, with a molecular weight of approximately 281.19 g/mol.
Synthesis
The synthesis of this compound typically involves several steps, including electrophilic aromatic substitutions and nucleophilic reactions characteristic of indole derivatives. The unique structure allows for various applications in medicinal chemistry, particularly in targeting specific biological pathways.
Antimicrobial Activity
Indole derivatives, including this compound, exhibit significant antimicrobial properties. Research has shown that compounds with similar structures can effectively inhibit both Gram-positive and Gram-negative bacteria. For instance, studies indicate that many indole derivatives outperform conventional antibiotics like ampicillin and streptomycin in terms of antibacterial activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .
Table 1: Antibacterial Activity of Indole Derivatives
Compound | MIC (µM) | MBC (µM) | Target Bacteria |
---|---|---|---|
Compound 5d | 37.9 | 57.8 | S. aureus |
Compound 5g | 43.0 | 86.0 | MRSA |
[(5-bromo-7...] | TBD | TBD | TBD |
The antimicrobial activity of these compounds is often attributed to their ability to inhibit key bacterial enzymes and processes. For example, docking studies suggest that certain indole derivatives may inhibit MurB, an essential enzyme in bacterial cell wall synthesis, thereby exerting their antibacterial effects .
Cytotoxicity
In addition to their antimicrobial properties, studies have assessed the cytotoxicity of this compound against human cell lines such as HEK-293. Low cytotoxicity levels indicate potential for therapeutic applications without significant adverse effects on human cells .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of fourteen new indole derivatives against various bacterial strains. Among these, compounds similar to this compound demonstrated superior activity compared to traditional antibiotics. The most potent compounds achieved MIC values significantly lower than those of reference drugs .
Case Study 2: Selectivity and Safety Profile
Another investigation focused on the selectivity indices of indole derivatives, including this compound. The results revealed that certain derivatives exhibited high antibacterial activity with minimal cytotoxic effects, suggesting a favorable safety profile for potential therapeutic use .
Properties
IUPAC Name |
1-(5-bromo-7-ethyl-1H-indol-3-yl)-N,N-dimethylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2/c1-4-9-5-11(14)6-12-10(8-16(2)3)7-15-13(9)12/h5-7,15H,4,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFMPEYGGCHVJJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC(=C1)Br)C(=CN2)CN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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